molecular formula C12H20F3NO3 B13615181 Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B13615181
M. Wt: 283.29 g/mol
InChI Key: PVWXYUJWLWHTBB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 1283718-04-6; MFCD18800771) is a Boc-protected piperidine derivative featuring a trifluoro-hydroxyethyl substituent at the 2-position of the piperidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic procedures. The trifluoro-hydroxyethyl group introduces both hydrophobicity (via the CF₃ group) and hydrogen-bonding capacity (via the hydroxyl group), making the compound a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C₁₂H₂₀F₃NO₃, with a molecular weight of 295.3 g/mol (estimated based on structural analogs) .

Properties

IUPAC Name

tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-7-5-4-6-8(16)9(17)12(13,14)15/h8-9,17H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWXYUJWLWHTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Piperidones (7a, 7b): These cyclic ketones serve as key intermediates for introducing substituents at the 2-position of the piperidine ring.
  • Trifluoroacetyl-protected intermediates: Protection of hydroxyl or amine groups with trifluoroacetyl or Boc groups is critical for selective functionalization.
  • Epoxides (24): Epichlorohydrin derivatives can be used to introduce hydroxyalkyl groups through ring-opening reactions.

Representative Synthetic Steps

  • Grignard Reaction: The introduction of the trifluoro-hydroxyethyl side chain can be achieved by the reaction of piperidones with trifluoromethyl-substituted Grignard reagents, yielding hydroxylated piperidines (e.g., compounds 8a, 8b, 8d).

  • Protection of the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is protected using tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps. For example, compound 10b is formed by Boc protection of the piperidine nitrogen.

  • Functional Group Transformations:

    • Dehydration of hydroxypiperidines with trifluoroacetic acid (TFA) to form unsaturated intermediates (compounds 9a, 9b).
    • Hydrogenation to reduce double bonds (compound 10a).
    • Conversion of phenol groups to triflate groups followed by Suzuki–Miyaura coupling to introduce heteroaryl substituents (compound 10b).
  • Coupling with Epoxides: The key step to introduce the 2-(2,2,2-trifluoro-1-hydroxyethyl) substituent involves coupling piperidine derivatives with epoxide intermediates (e.g., epoxide 24 derived from 5-indanol and epichlorohydrin). This nucleophilic ring-opening reaction yields the target hydroxyethylated piperidine derivatives.

  • Deprotection: Final deprotection steps remove protecting groups such as Boc or benzyl carbamates to yield the free amine or hydroxyl functionalities as needed.

Purification

Purification is typically performed by silica gel chromatography using solvent gradients such as 10% to 30% ethyl acetate in heptane. Thin-layer chromatography (TLC) with heptane/ethyl acetate mixtures is used to monitor reaction progress and purity.

Data Tables and Research Findings

Table 1. Biological Activity and Physicochemical Properties of Piperidine Derivatives

Compound Substituent (R) Na+ Channel Inhibition IC50 (μM) Dopamine D2 Binding Ki (μM) C log D (pH 7.4)
2a Biarylpiperidine 0.74 >10 6.08
2b Biarylpiperidine 0.22 >10 4.34
2c Biarylpiperidine 0.24 >10 5.48
2d Biarylpiperidine 0.29 >10 3.99
2e Biarylpiperidine 0.85 >10 5.04
2f Biarylpiperidine 0.64 >10 4.35
2g Biarylpiperidine 0.75 >10 4.46

Note: All compounds showed potent Na+ channel blocking activity with minimal dopamine D2 receptor binding, indicating low risk for extrapyramidal side effects.

Table 2. Metabolic Stability and Neuroprotective Activity of Selected Compounds

Compound Na+ Channel IC50 (μM) Dopamine D2 Ki (μM) Metabolic Stability (Rat Liver Microsomes) Neuroprotection (Infarct Volume Reduction %)
3b Potent >10 Moderate Not specified
4a Potent >10 Moderate Not specified
4b Potent >10 High 33% reduction in rat MCA occlusion model

Compound 4b, structurally related to this compound derivatives, demonstrated significant neuroprotective effects in vivo.

Summary of Preparation Methodology

Step Description Typical Reagents/Conditions
1. Starting Material Piperidone or piperidine derivative Commercially available or synthesized
2. Grignard Reaction Introduction of trifluoro-hydroxyethyl group Trifluoromethyl magnesium reagents
3. Protection Boc protection of piperidine nitrogen Di-tert-butyl dicarbonate (Boc2O), base
4. Functional Group Modification Dehydration, hydrogenation, triflate formation, coupling TFA, Pd/C hydrogenation, triflation reagents, Suzuki coupling catalysts
5. Coupling with Epoxide Ring-opening of epoxide to introduce hydroxyethyl group Epichlorohydrin derivatives, acid or base catalysis
6. Deprotection Removal of Boc or other protecting groups Acidic conditions (e.g., TFA)
7. Purification Silica gel chromatography Ethyl acetate/heptane mixtures

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 184042-83-9)

  • Structure : The trifluoro-hydroxyethyl group is at the 4-position of the piperidine ring.
  • Molecular Formula: C₁₂H₂₀F₃NO₃.
  • Molecular Weight : 411.2 g/mol .
  • Key Differences : Positional isomerism alters steric and electronic environments. The 4-substituted isomer may exhibit distinct conformational preferences, influencing reactivity and interactions in biological systems.

tert-Butyl 3-(3-methoxyphenyl)piperidine-1-carboxylate

  • Structure : A 3-methoxyphenyl group replaces the trifluoro-hydroxyethyl substituent.
  • Synthesis : Prepared via palladium-catalyzed β-selective C(sp³)-H arylation .

Functional Group Analogs

tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

  • Structure : Contains a methylsulfonyloxy (mesyl) group at the 3-position.
  • Key Differences : The mesyl group is a strong leaving group, making this compound reactive in nucleophilic substitution reactions, unlike the hydroxyl group in the target compound .

tert-Butyl 4-formylpiperidine-1-carboxylate (CAS: 189442-92-0)

  • Structure : Features a formyl (aldehyde) group at the 4-position.
  • Key Differences : The aldehyde group enables condensation reactions (e.g., with amines or hydrazines), offering pathways for further derivatization absent in the hydroxyl-containing target compound .

2.2.3. tert-Butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate (CAS: 1780431-89-1)

  • Structure: Substituted with an aminocyclopropyl group.
  • Molecular Weight : 240.3 g/mol.

Ring System Analogs

tert-Butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate

  • Structure : Azetidine (4-membered ring) replaces piperidine.
  • Azetidines are less common in pharmaceuticals but offer unique conformational constraints .

Data Table: Key Properties of Selected Analogs

Compound Name CAS Number Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate 1283718-04-6 2 Trifluoro-hydroxyethyl C₁₂H₂₀F₃NO₃ 295.3 Hydroxyl for H-bonding; CF₃ for hydrophobicity
Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate 184042-83-9 4 Trifluoro-hydroxyethyl C₁₂H₂₀F₃NO₃ 411.2 Positional isomer with altered steric effects
tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate - 3 Methylsulfonyloxy C₁₁H₂₁NO₅S 289.3 Reactive mesyl leaving group
tert-Butyl 4-formylpiperidine-1-carboxylate 189442-92-0 4 Formyl C₁₁H₁₉NO₃ 213.3 Aldehyde for condensation reactions
tert-Butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate 1780431-89-1 2 Aminocyclopropyl C₁₃H₂₄N₂O₂ 240.3 Strained cyclopropane; primary amine
tert-Butyl 3-(3-methoxyphenyl)piperidine-1-carboxylate - 3 3-Methoxyphenyl C₁₈H₂₅NO₃ 303.4 Aromatic group for π-π stacking

Biological Activity

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 184042-83-9) is a synthetic compound with potential applications in pharmacology. Its structure features a piperidine ring, which is known for its biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₀F₃NO₃
  • Molecular Weight : 283.29 g/mol
  • IUPAC Name : tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
  • Purity : ≥ 95%

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer)
  • IC₅₀ Values : Compounds with structural similarities have shown IC₅₀ values as low as 52 nM in MCF-7 cells and 74 nM in MDA-MB-231 cells, indicating potent activity against these cancer types .

The mechanism of action for compounds related to this compound often involves:

  • Tubulin Targeting : Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.
  • Induction of G₂/M Phase Arrest : This has been observed in various studies where compounds caused significant cell cycle disruptions in cancer cells .

Study 1: Antiproliferative Effects

A study conducted on a series of piperidine derivatives demonstrated that the introduction of trifluoromethyl groups significantly enhanced the antiproliferative activity against breast cancer cell lines. The study highlighted the importance of structural modifications in optimizing biological activity.

CompoundCell LineIC₅₀ (nM)
Compound AMCF-752
Compound BMDA-MB-23174
Tert-butyl derivativeTBDTBD

Study 2: Mechanistic Insights

Another research effort focused on the binding interactions between similar compounds and tubulin. Computational docking studies revealed that these compounds could effectively bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell death.

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate?

  • Methodology : Synthesis typically involves multi-step pathways:

Trifluoroacetylation : Reaction of a piperidine precursor with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) under anhydrous conditions.

Hydroxyethyl Introduction : Alkylation or nucleophilic addition using 2,2,2-trifluoroethanol derivatives.

Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, with deprotection via acidic conditions (e.g., HCl in dioxane).

  • Key Conditions : Solvents like dichloromethane (DCM) or methanol, bases (triethylamine), and monitoring via TLC .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

Q. How is the compound characterized after synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : SHELX software for resolving crystal structures (e.g., bond angles, torsion) .
    • Purity Assessment : HPLC (reversed-phase C18 columns) with >95% purity thresholds .

Advanced Research Questions

Q. How does stereochemistry at the hydroxyethyl group influence biological activity?

  • Impact : The (R)- and (S)-enantiomers exhibit differential binding to targets (e.g., enzymes, receptors). For example, the (S)-configuration may enhance affinity for fluorophore-binding pockets due to spatial alignment.
  • Methodology :

  • Chiral Resolution : Use of chiral HPLC columns (e.g., Chiralpak® IA/IB) or enzymatic kinetic resolution.
  • Biological Assays : Comparative IC50_{50} studies against enantiopure analogs in enzyme inhibition assays .

Q. What computational approaches predict the compound’s reactivity and target interactions?

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., trifluoroacetyl group hydrolysis) and transition states.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cytochrome P450 enzymes) .
  • MD Simulations : GROMACS for assessing conformational stability in aqueous/lipid bilayers.

Q. How can contradictory data in reaction yields be resolved?

  • Case Study : Discrepancies in trifluoroacetylation yields (40–85%) across studies:

Factor Study A Study B
SolventDCMTHF
Temperature (°C)250–5 (cryogenic)
CatalystNoneDMAP
  • Resolution : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Key Issues : Racemization during Boc deprotection or column chromatography.
  • Mitigation :

  • Low-Temperature Deprotection : Use HCl/dioxane at 0°C.
  • Chiral Stationary Phases : Preparative HPLC with chiral columns for large-scale purification .

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